N-tetradecanoyl-L-Homoserine Lactone

Description

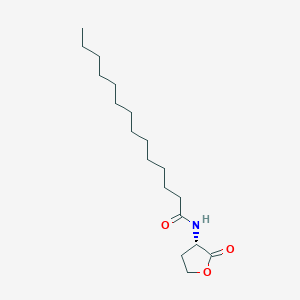

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYHOXXVBVXPZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of N-tetradecanoyl-L-Homoserine Lactone in Quorum Sensing: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a long-chain N-acyl homoserine lactone (AHL) that plays a pivotal role as a signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively regulate gene expression.[3] This coordinated behavior is integral to a wide array of physiological processes, including biofilm formation, virulence factor production, and symbiotic relationships.[1][4] As a key autoinducer, C14-HSL's interaction with its cognate receptor proteins triggers a cascade of gene regulation, making it a molecule of significant interest in the fields of microbiology, infectious disease, and biotechnology. This guide provides a comprehensive technical overview of the function, signaling pathways, and experimental methodologies related to C14-HSL in quorum sensing.

The Core Mechanism: C14-HSL Signaling

The canonical C14-HSL quorum sensing circuit is centered around two key protein families: the LuxI-type synthases and the LuxR-type transcriptional regulators.[3]

-

Synthesis of C14-HSL: C14-HSL is synthesized by a LuxI-family synthase. This enzyme utilizes S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and tetradecanoyl-acyl carrier protein (C14-ACP) from the fatty acid biosynthesis pathway as the donor for the acyl side chain.

-

Signal Accumulation and Detection: As the bacterial population density increases, the extracellular concentration of C14-HSL rises.[3] Once a threshold concentration is reached, C14-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor protein.[5]

-

Transcriptional Regulation: The binding of C14-HSL to the LuxR-type receptor induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[5] This binding event typically leads to the activation or repression of gene transcription, thereby modulating various physiological processes.

Quantitative Data on C14-HSL Activity

The following tables summarize key quantitative data related to the activity of C14-HSL in various bacterial systems.

| Parameter | Bacterium | Receptor | Value | Reference |

| Binding Affinity | ||||

| LibDock Score | Acidithiobacillus ferrooxidans | AfeR | 139.272 | [1] |

| Phenotypic Effects | ||||

| Increase in Polysaccharides (EPS) | Acidithiobacillus ferrooxidans | - | 45.03% | [1] |

| Increase in Proteins (EPS) | Acidithiobacillus ferrooxidans | - | 42.55% | [1] |

| Increase in Adsorbed Cells | Acidithiobacillus ferrooxidans | - | 26.25% (from 8x10⁸ to 10.1x10⁸ cells/g) | [1] |

Table 1: Quantitative Effects of C14-HSL on Acidithiobacillus ferrooxidans

| Parameter | Bacterium | Effective Concentration | Observed Effect | Reference |

| Gene Expression | ||||

| Growth Stimulation | Proteus mirabilis | Not specified | Stimulates bacterial growth | [4] |

| Altered Proteolytic Activity | Proteus mirabilis | Not specified | Alters proteolytic activity and enhances migration | [4] |

| Induction of Violacein (B1683560) | Chromobacterium violaceum mutant | Not specified | Induces violacein expression | [4] |

Table 2: Reported Biological Activities of C14-HSL in Various Bacteria

Experimental Protocols

This section provides detailed methodologies for key experiments used to study C14-HSL and its role in quorum sensing.

Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the acylation of L-homoserine lactone. The following is a generalized protocol adapted from established methods.[1][6]

Materials:

-

L-Homoserine lactone hydrobromide

-

Tetradecanoyl chloride

-

Triethylamine (B128534) (TEA) or a similar base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Reaction Setup: Dissolve L-homoserine lactone hydrobromide in DCM in a round-bottom flask. Cool the solution in an ice bath.

-

Addition of Base: Add triethylamine dropwise to the cooled solution to neutralize the hydrobromide and deprotonate the amine group of the homoserine lactone.

-

Acylation: Slowly add tetradecanoyl chloride to the reaction mixture. Allow the reaction to proceed at 0°C for one hour and then warm to room temperature, stirring overnight.

-

Work-up: Quench the reaction with the addition of a mild acid (e.g., dilute HCl). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized C14-HSL using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Extraction and Quantification of C14-HSL from Bacterial Cultures

The following protocol outlines the extraction and quantification of C14-HSL from bacterial culture supernatants using liquid-liquid extraction followed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][8]

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% acetic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system coupled with a mass spectrometer

-

C14-HSL standard for quantification

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, as AHL production is often maximal at this stage.[7]

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully collect the supernatant.

-

Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and perform two to three extractions with an equal volume of acidified ethyl acetate.[7]

-

Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate the extract to dryness using a rotary evaporator.

-

Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for HPLC-MS analysis.

-

HPLC-MS Analysis: Inject the reconstituted sample into an HPLC-MS system. Use a C18 reverse-phase column with a gradient of acetonitrile and water (both typically containing 0.1% formic acid) for separation. Monitor for the specific mass-to-charge ratio (m/z) of C14-HSL and its characteristic fragmentation pattern for identification and quantification against a standard curve.

Luciferase Reporter Gene Assay for C14-HSL Activity

This assay is a highly sensitive method to quantify the biological activity of C14-HSL by measuring the induction of a reporter gene (luciferase) under the control of a C14-HSL-responsive promoter.[9][10]

Materials:

-

A bacterial reporter strain (e.g., E. coli or a specific bacterial host) containing a plasmid with:

-

A constitutively expressed LuxR-type receptor that responds to C14-HSL.

-

A promoter containing the corresponding lux box, driving the expression of the luciferase gene (luxCDABE).

-

-

Luria-Bertani (LB) broth or other suitable growth medium.

-

C14-HSL standard or samples to be tested.

-

96-well microplate (white, opaque for luminescence assays).

-

Luminometer.

Procedure:

-

Reporter Strain Culture: Grow the reporter strain overnight in LB broth with appropriate antibiotics for plasmid maintenance.

-

Subculturing: Dilute the overnight culture 1:100 in fresh medium and grow to early to mid-exponential phase (e.g., OD₆₀₀ of 0.1-0.3).

-

Assay Setup: In a 96-well microplate, add a defined volume of the subcultured reporter strain to each well.

-

Induction: Add serial dilutions of the C14-HSL standard or the experimental samples to the wells. Include a negative control (solvent only).

-

Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a set period (e.g., 4-6 hours) to allow for induction of the luciferase gene.

-

Measurement: Measure the luminescence produced in each well using a luminometer. Also, measure the optical density (OD₆₀₀) to normalize for cell growth.

-

Data Analysis: Express the results as Relative Light Units (RLU) by dividing the luminescence reading by the corresponding OD₆₀₀ value. Plot the RLU against the concentration of C14-HSL to generate a dose-response curve.

C14-HSL in Specific Bacterial Systems

While the general mechanism of C14-HSL-mediated quorum sensing is conserved, its specific targets and physiological consequences vary among different bacterial species.

-

Acidithiobacillus ferrooxidans : In this acidophilic chemolithoautotroph, C14-HSL interacts with the AfeR receptor protein.[1] This interaction is crucial for promoting biofilm formation and the production of extracellular polymeric substances (EPS), which in turn enhances the bioleaching of minerals like chalcopyrite.[1]

-

Yersinia pseudotuberculosis : This enteric pathogen possesses the YpsR/YpsI and YtbR/YtbI quorum-sensing systems. While the primary autoinducers are shorter-chain AHLs, the presence of multiple LuxR homologs suggests the potential for responding to a range of AHLs, including longer-chain variants present in the host gut environment.

-

Burkholderia cenocepacia : This opportunistic pathogen, often associated with cystic fibrosis, has a complex quorum-sensing network that includes the CepIR and CciIR systems.[11] While these systems primarily produce and respond to shorter-chain AHLs, the presence of orphan LuxR homologs suggests the capacity to sense other AHLs, potentially including C14-HSL from co-infecting bacteria.[12]

Conclusion

This compound is a key signaling molecule in the intricate communication networks of many Gram-negative bacteria. Its role in regulating virulence, biofilm formation, and other collective behaviors makes it a prime target for the development of novel anti-infective strategies. A thorough understanding of its synthesis, signaling pathways, and the methodologies used for its study is essential for researchers and drug development professionals seeking to modulate bacterial quorum sensing for therapeutic or biotechnological purposes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the multifaceted role of C14-HSL in the bacterial world.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Burkholderia cenocepacia ShvR-Regulated Genes That Influence Colony Morphology, Biofilm Formation, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomic Profiling of Yersinia pseudotuberculosis Reveals Reprogramming of the Crp Regulon by Temperature and Uncovers Crp as a Master Regulator of Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 7. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

- 10. Luciferase Assay System Protocol [promega.sg]

- 11. mdpi.com [mdpi.com]

- 12. A Burkholderia cenocepacia Orphan LuxR Homolog Is Involved in Quorum-Sensing Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Long-Chain Messenger: The Discovery and History of C14-HSL as a Signaling Molecule

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, or quorum sensing (QS), small diffusible signaling molecules orchestrate collective behaviors, including biofilm formation, virulence, and symbiosis. Among the most well-studied families of such signals in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). While initial discoveries focused on short-chain AHLs, the identification of long-chain variants, such as N-(3-oxotetradecanoyl)-L-homoserine lactone (C14-HSL) and its derivatives, unveiled a new layer of complexity and specificity in bacterial signaling networks. This technical guide provides an in-depth exploration of the discovery, history, and characterization of C14-HSL as a pivotal signaling molecule, with a focus on the well-studied CinRI system in Rhizobium leguminosarum.

Discovery and Historical Context

The journey to understanding C14-HSL began with the broader discovery of AHL-mediated quorum sensing. The first AHL to be identified was N-(3-oxohexanoyl)-L-homoserine lactone in the bioluminescent bacterium Vibrio fischeri. For a considerable period, research primarily centered on AHLs with shorter acyl chains (C4 to C8).

The first significant breakthrough in the discovery of long-chain AHLs, including a C14 variant, came from studies on the symbiotic nitrogen-fixing bacterium Rhizobium leguminosarum. In 2000, Lithgow and colleagues characterized a novel quorum-sensing locus, designated cinRI.[1] They identified the signaling molecule produced by the LuxI homologue, CinI, as N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH, C14:1-HSL).[1] This discovery was pivotal as it not only identified a C14-HSL derivative but also revealed its role at the apex of a complex regulatory hierarchy controlling other quorum-sensing systems within the same organism.[1][2]

The cinRI system was found to be located on the chromosome and its signaling molecule, 3OH, C14:1-HSL, was initially known as a "small bacteriocin" due to its growth-inhibiting effects on certain R. leguminosarum strains.[1] This highlighted the diverse functional roles of long-chain AHLs beyond simple gene regulation.

The C14-HSL Signaling Pathway in Rhizobium leguminosarum

The CinRI system in Rhizobium leguminosarum serves as a paradigm for C14-HSL-mediated signaling. It operates as a hierarchical master regulator, influencing other quorum-sensing circuits such as the raiRI and traRI systems.[3][4][5]

Biosynthesis of 3OH, C14:1-HSL

The synthesis of 3OH, C14:1-HSL is catalyzed by the CinI synthase, a member of the LuxI family of proteins. The biosynthesis proceeds through the condensation of two primary substrates:

-

S-adenosyl-L-methionine (SAM): This molecule provides the homoserine lactone ring.

-

An acylated acyl carrier protein (acyl-ACP): Specifically, a C14 acyl-ACP, which has undergone modification to introduce a hydroxyl group at the 3rd carbon and a cis double bond at the 7th position.

The CinI enzyme facilitates the formation of an amide bond between the acyl chain and the amino group of SAM, followed by lactonization to produce the final 3OH, C14:1-HSL molecule.

The CinRI Signaling Cascade

At low cell densities, the concentration of 3OH, C14:1-HSL is negligible. As the bacterial population grows, the concentration of the signaling molecule increases. Once a threshold concentration is reached, 3OH, C14:1-HSL diffuses back into the bacterial cells and binds to its cognate receptor, CinR, a LuxR-type transcriptional regulator.

The binding of 3OH, C14:1-HSL to CinR is thought to induce a conformational change in the protein, enhancing its affinity for its DNA target, the cin box, located in the promoter region of the cinI gene.[4] This creates a positive feedback loop, rapidly amplifying the production of the signal.[1][2]

The activated CinR-AHL complex then acts as a master regulator, influencing the expression of other quorum-sensing systems. For instance, it has been shown that the expression of the raiI gene, which produces other AHLs, is significantly reduced in cinI or cinR mutants.[1][3] This hierarchical control allows for a coordinated and temporally ordered expression of genes in response to population density.

Quantitative Data

Precise quantitative data is essential for understanding the dynamics of the C14-HSL signaling system and for the development of potential inhibitors.

| Parameter | Value | Organism/System | Reference |

| Concentration for Starvation Response | 100-200 ng/mL (approx. 300-600 nM) | Rhizobium leguminosarum bv. phaseoli | [6] |

| Binding Affinity (Kd) of 3-oxo-C12-HSL to QscR | 3.1 nM | Pseudomonas aeruginosa (in vitro) | [7] |

| Binding Affinity (Kd) of C12-HSL to QscR | 3.3 nM | Pseudomonas aeruginosa (in vitro) | [7] |

| Binding Affinity (Kd) of C10-HSL to QscR | 3.3 nM | Pseudomonas aeruginosa (in vitro) | [7] |

| Binding Affinity (Kd) of 3-oxo-C10-HSL to QscR | 8.7 nM | Pseudomonas aeruginosa (in vitro) | [7] |

| Molecular Docking Score (LibDock) with AfeR | 139.272 | Acidithiobacillus ferrooxidans (in silico) | [8] |

| Molecular Docking Score (LibDock) of 3-oxo-C14-HSL with AfeR | 143.914 | Acidithiobacillus ferrooxidans (in silico) | [8] |

Experimental Protocols

Extraction of C14-HSL from Bacterial Culture

This protocol is adapted from methods used for the extraction of AHLs from Rhizobium and other Gram-negative bacteria.[9][10]

Detailed Steps:

-

Culture Growth: Grow Rhizobium leguminosarum in an appropriate medium (e.g., TY or minimal medium) to the late logarithmic or early stationary phase, when AHL production is typically maximal.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the supernatant into a sterile container.

-

Sterilization: Filter-sterilize the supernatant using a 0.22 µm pore size filter to remove any remaining bacteria.

-

Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (e.g., with 0.1% formic acid). Shake vigorously for 1-2 minutes and then allow the phases to separate. Repeat the extraction of the aqueous phase at least twice with fresh ethyl acetate.

-

Pooling and Drying: Pool the organic (ethyl acetate) phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

-

Reconstitution: Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., ethyl acetate or methanol) for subsequent analysis.

Quantification of C14-HSL by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[11][12][13]

Instrumentation:

-

UHPLC system with a reverse-phase column (e.g., C18)

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

General Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of synthetic C14-HSL (or the specific derivative) of known concentrations in the same solvent as the reconstituted extract.

-

Chromatographic Separation: Inject the standards and the extracted samples onto the UHPLC system. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) to separate the C14-HSL from other components in the extract.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the [M+H]+ of C14-HSL) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

-

Precursor Ion for 3OH, C14:1-HSL ([M+H]+): m/z 326.2

-

Characteristic Product Ions: m/z 102.1 (homoserine lactone ring) and others corresponding to the acyl chain.

-

-

Quantification: Integrate the peak area of the specific MRM transition for C14-HSL in both the standards and the samples. Construct a standard curve by plotting peak area against concentration for the standards. Use the equation of the line from the standard curve to calculate the concentration of C14-HSL in the unknown samples.

Conclusion and Future Directions

The discovery of C14-HSL and its role in hierarchical quorum-sensing networks, exemplified by the CinRI system in Rhizobium leguminosarum, has significantly advanced our understanding of bacterial communication. It has demonstrated that long-chain AHLs can act as master regulators, controlling a cascade of other signaling pathways. The methodologies for their extraction and quantification are well-established, providing the tools for further investigation into their diverse roles in bacteriology.

For researchers and drug development professionals, the C14-HSL signaling pathway presents a compelling target. The specificity of the long acyl chain offers opportunities for the design of highly selective inhibitors that could disrupt quorum sensing in pathogenic bacteria without affecting beneficial microflora. Future research should focus on elucidating the precise molecular interactions between C14-HSL and its cognate receptors, determining the kinetic parameters of the synthases, and exploring the full range of physiological processes regulated by these long-chain messengers. Such knowledge will be invaluable in the development of novel anti-virulence and anti-biofilm therapies.

References

- 1. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. raiIR Genes Are Part of a Quorum-Sensing Network Controlled by cinI and cinR in Rhizobium leguminosarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Quorum Sensing Regulator CinR Hierarchically Regulates Two Other Quorum Sensing Pathways in Ligand-Dependent and -Independent Fashions in Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Concentration of 3OHC14-HSL (3OHC14-homo-seri - Bacteria Rhizobium leguminosar - BNID 112011 [bionumbers.hms.harvard.edu]

- 7. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 10. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 11. oaepublish.com [oaepublish.com]

- 12. HPLC-MS/MS for Hit Generation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of N-tetradecanoyl-L-Homoserine Lactone in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and coordinate collective behaviors.[1][2][3][4] In many Gram-negative bacteria, this process is mediated by the synthesis and detection of small, diffusible signal molecules known as N-acyl-L-homoserine lactones (AHLs).[4][5] N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a long-chain AHL that plays a crucial role in regulating virulence, biofilm formation, and other group activities in various bacterial species.[2][3][5][6] This document provides an in-depth technical overview of the C14-HSL biosynthetic pathway, the enzymes involved, and the experimental methodologies used for its characterization, serving as a critical resource for professionals in microbiology and drug development.

The Core Biosynthetic Pathway

The synthesis of C14-HSL, like other AHLs, is catalyzed by enzymes belonging to the LuxI family of AHL synthases.[7][8] These enzymes utilize two primary substrates sourced from distinct metabolic pathways within the bacterial cell: S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[7][9][10] Specifically for C14-HSL, the acyl donor is tetradecanoyl-ACP, derived from the fatty acid biosynthesis pathway.[10]

The enzymatic reaction proceeds in two distinct chemical steps:

-

Acylation: The process begins with a nucleophilic attack by the α-amino group of SAM on the carbonyl carbon of tetradecanoyl-ACP.[11][12] This step forms an acyl-SAM intermediate and releases the holo-ACP.[10][12]

-

Lactonization: Following acylation, an intramolecular cyclization occurs. The α-carboxylate oxygen of the SAM moiety attacks the γ-carbon, leading to the formation of the stable five-membered homoserine lactone ring.[11][12] This reaction releases 5'-methylthioadenosine (MTA) as a byproduct.[12]

The specificity for producing C14-HSL is determined by the particular LuxI homolog's affinity for the tetradecanoyl (C14) acyl chain on the ACP donor.[9]

Caption: Biosynthesis of C14-HSL by a LuxI-type synthase from its core substrates.

The LuxI Synthase: Structure and Specificity

The ability of a bacterium to produce a specific AHL, such as C14-HSL, is dictated by the structure of its LuxI-family synthase.[8][9] X-ray crystallographic analyses of LuxI homologs like EsaI and LasI have provided significant insights into their function.[7][9]

-

N-Terminal Domain: This region is highly conserved across the LuxI family and is primarily responsible for binding the common substrate, SAM, and for catalysis.[7] Mutagenesis studies have identified several invariant amino acid residues in this domain that are essential for enzymatic activity.[7]

-

C-Terminal Domain: In contrast, the C-terminal region is more variable and forms the binding pocket for the acyl-ACP substrate.[7] The size and hydrophobicity of this pocket are the primary determinants of acyl-chain specificity. For synthases that produce long-chain AHLs like C14-HSL, this pocket is typically an elongated, hydrophobic tunnel that can accommodate the lengthy acyl chain.[9]

Quantitative Data: Production of Long-Chain AHLs

The concentration of AHLs can vary significantly depending on the bacterial species, growth conditions, and environment (e.g., planktonic culture vs. biofilm). While precise kinetic constants for every C14-HSL synthase are not universally documented, analysis of bacterial cultures and biofilms provides valuable quantitative data on product yield.

| Bacterial System / Species | Detected Long-Chain AHL | Concentration / Observation | Reference |

| Pseudomonas aeruginosa (Biofilm) | 3-oxo-C12-HSL | >600 µM in biofilm, ~14 µM in effluent | [5] |

| Rhodobacter sphaeroides | 7,8-cis-N-(tetradecanoyl)homoserine lactone (C14:1-HSL) | Sufficient to disperse cell aggregates in culture | [5] |

| Vibrio alginolyticus (Marine isolates) | C14-HSL, 3-oxo-C14-HSL | Detected as one of several long-chain AHLs (C8-C14) | [13] |

| Sinorhizobium meliloti | 3-oxotetradecanoyl HSL | Produced by the sinRI locus | [8] |

Experimental Protocols for Characterizing AHL Synthase Activity

Investigating the biosynthesis of C14-HSL requires robust enzymatic assays to determine kinetic parameters and screen for inhibitors.[1][11] The following are established methods for quantifying AHL synthase activity.

Protocol 1: Colorimetric Assay using DPIP

This continuous spectrophotometric assay quantifies the release of the thiol group from Coenzyme A (in assays using acyl-CoA) or holo-ACP.[14] The released thiol reduces the redox dye 2,6-Dichlorophenolindophenol (DPIP), causing a measurable decrease in absorbance at 600 nm.[14]

Methodology:

-

Determine Background Rate: A reaction mixture is prepared containing all components (buffer, acyl-substrate, DPIP) except the AHL synthase. The change in absorbance at 600 nm is monitored for 15-20 minutes to establish the rate of non-enzymatic DPIP reduction.[14]

-

Determine Optimal Enzyme Concentration: A fixed, saturating concentration of substrates is used while varying the enzyme concentration (e.g., 0.1–2 µM). The ideal concentration is one where the initial reaction rate is at least three-fold higher than the background rate.[14]

-

Determine Kinetic Constants:

-

Data Analysis: Initial reaction rates (ΔAbs/sec) are calculated from the linear phase of the progress curve, corrected for the background rate, and converted to µM/min using the molar extinction coefficient of DPIP.

Protocol 2: Coupled Spectrophotometric Assay

This method quantifies the release of MTA, a universal byproduct of AHL synthesis.[11] The assay couples the AHL synthase reaction to two other enzymes: methylthioadenosine nucleosidase (MTAN), which converts MTA to adenine (B156593) and methylthioribose, and xanthine (B1682287) oxidase, which oxidizes adenine. The final step can be linked to a chromogenic or fluorogenic substrate.[11]

Methodology:

-

Reaction Setup: A cuvette is prepared with buffer (e.g., HEPES), KCl, MTAN, and xanthine oxidase.[11]

-

Background Rate Determination: Substrates (SAM and acyl-ACP) are added in the absence of the AHL synthase to measure any background signal generation.

-

Enzymatic Reaction: The AHL synthase is added to initiate the reaction. The rate of product formation is monitored spectrophotometrically.

-

Kinetic Analysis: As with the DPIP assay, one substrate is held at a saturating concentration while the other is varied to determine Michaelis-Menten kinetic parameters.[11]

Protocol 3: HPLC-Based Assay

High-Performance Liquid Chromatography (HPLC) offers a direct and highly specific method to independently monitor the consumption of substrates (acyl-ACP, SAM) and the formation of products (C14-HSL, MTA).[11]

Methodology:

-

Reaction: The enzymatic reaction is set up as described previously. Aliquots are taken at various time points.

-

Quenching: The reaction in each aliquot is stopped, typically by adding an acid (e.g., formic or acetic acid).

-

Separation and Detection: The samples are injected into an HPLC system, usually equipped with a C18 reverse-phase column.

-

Quantification: The substrates and products are separated and detected by UV absorbance. Their concentrations are determined by comparing the peak areas to those of known standards. This allows for the direct measurement of reaction stoichiometry and rates.[11]

Caption: General workflow for the kinetic analysis of an AHL synthase enzyme.

References

- 1. experts.boisestate.edu [experts.boisestate.edu]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Biochemicals - CAT N°: 10011200 [bertin-bioreagent.com]

- 4. mdpi.com [mdpi.com]

- 5. caister.com [caister.com]

- 6. moleculardepot.com [moleculardepot.com]

- 7. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl-Homoserine Lactone Biosynthesis: Structure and Mechanism | Semantic Scholar [semanticscholar.org]

- 10. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. | Scilit [scilit.com]

- 11. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]

- 14. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of N-tetradecanoyl-L-homoserine lactone (C14-HSL) in Bacterial Gene Regulation

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. A key class of signaling molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth examination of the mechanism of action of a long-chain AHL, N-tetradecanoyl-L-homoserine lactone (C14-HSL), and its common variant, N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL). We will detail the molecular interactions with LuxR-type transcriptional regulators, the subsequent regulation of target genes, quantitative data on these interactions, and the experimental protocols used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific quorum sensing pathway.

Introduction to Quorum Sensing and C14-HSL

Quorum sensing is a regulatory system that enables bacteria to control gene expression based on cell density. This process relies on the production, release, and detection of small signal molecules called autoinducers.[1] When the concentration of these molecules reaches a critical threshold, it indicates a sufficient population density (a "quorum") to initiate a collective change in behavior. This coordinated action is crucial for processes such as biofilm formation, virulence factor expression, and secondary metabolite production.[2][3]

In many Proteobacteria, the most common autoinducers are N-acyl-homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl chain that can vary in length (from 4 to 18 carbons) and substitution at the C3 position (e.g., a hydroxyl or oxo group).[2] This structural diversity allows for signaling specificity across different bacterial species.

This compound (C14-HSL) is a long-chain AHL involved in the quorum sensing systems of several Gram-negative bacteria, including Acidithiobacillus ferrooxidans and Sinorhizobium meliloti.[4][5] It acts as a diffusible signaling molecule that, upon reaching a threshold concentration, interacts with intracellular receptor proteins to modulate gene expression.[1][6]

Core Mechanism of Action

The canonical mechanism of C14-HSL action involves a series of molecular events centered around a LuxR-type transcriptional regulator.

The C14-HSL Signal Molecule

C14-HSL is characterized by a 14-carbon acyl chain attached to the homoserine lactone ring. A common and biologically significant variant is 3-oxo-C14-HSL, which features a ketone group at the third carbon of the acyl chain.[7] These long-chain AHLs are generally less soluble in aqueous environments and are often associated with transport systems for movement across the bacterial membrane.

The LuxR-type Receptor

LuxR-type proteins are the cognate intracellular receptors for AHLs. They are modular proteins typically composed of two primary domains:

-

N-terminal Ligand-Binding Domain (LBD): This domain is responsible for specifically recognizing and binding the AHL signal molecule. The binding pocket is tailored to the specific acyl chain length and substitution of the cognate AHL.

-

C-terminal DNA-Binding Domain (DBD): This domain contains a helix-turn-helix motif that recognizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.

In the absence of the AHL ligand, LuxR-type proteins are typically unstable, misfolded, and susceptible to proteolytic degradation.

Ligand Binding and Allosteric Activation

The binding of C14-HSL to the LBD of its cognate receptor (e.g., AfeR in A. ferrooxidans) is the critical activation step.[4] This interaction induces a significant conformational change in the receptor protein. The binding event stabilizes the protein, protecting it from degradation and promoting its proper folding. This allosteric activation facilitates the dimerization of the receptor-ligand complexes, a step that is often essential for high-affinity DNA binding.

Transcriptional Regulation

Once stabilized and dimerized, the C14-HSL-receptor complex is an active transcriptional regulator. The DBD of the complex binds with high affinity to the lux box promoter elements of target genes. Upon binding, the complex typically recruits RNA polymerase to the promoter, thereby activating the transcription of downstream genes. This leads to a coordinated change in the bacterial phenotype, such as increased biofilm formation or enhanced metabolic processes like bioleaching.[4] In some contexts, C14-HSL can also act as an antagonist by binding to a receptor but failing to induce the conformational change necessary for DNA binding, thereby inhibiting the QS pathway.[8]

Quantitative Analysis of C14-HSL-Receptor Interactions

The interaction between C14-HSL and LuxR-type receptors can be characterized by several quantitative parameters. While specific binding affinity (Kd) data for C14-HSL is not as widely published as for other AHLs, its activity as an antagonist in certain systems has been quantified.

| Signal Molecule | Receptor Protein | Interaction Type | Parameter | Value | Bacterial Species Context | Reference |

| C14-HSL | CviR | Antagonist | IC₅₀ | 268 nM | Chromobacterium violaceum | [8] |

| C12-HSL | CviR | Antagonist | IC₅₀ | 494 nM | Chromobacterium violaceum | [8] |

| C10-HSL | CviR | Antagonist | IC₅₀ | 208 nM | Chromobacterium violaceum | [8] |

| 3-oxo-C8-HSL | CarR | Agonist | Kd | ~1 µM | Erwinia carotovora | [9] |

| 3-oxo-C6-HSL | CarR | Agonist | Kd | ~0.1 µM | Erwinia carotovora | [9] |

Table 1: Quantitative data on the interaction of long-chain AHLs with LuxR-type receptors. IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the response to the native agonist (C6-HSL). Kd values represent the dissociation constant, with lower values indicating higher binding affinity.

Key Experimental Protocols for Studying C14-HSL Signaling

Investigating the mechanism of C14-HSL requires a combination of biophysical and molecular biology techniques. The following are detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of C14-HSL binding to its purified cognate receptor protein.

Methodology:

-

Preparation of Reagents:

-

Protein Solution: Dialyze the purified LuxR-type receptor protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine the final protein concentration accurately via UV-Vis spectroscopy or a protein assay. A typical concentration in the sample cell is 10-50 µM.

-

Ligand Solution: Dissolve C14-HSL in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. A small amount of DMSO may be used for initial solubilization, ensuring the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

-

-

ITC Experiment Setup:

-

Thoroughly degas both the protein and ligand solutions.

-

Load the protein solution into the sample cell of the calorimeter and the C14-HSL solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), and injection parameters (e.g., an initial 1 µL injection followed by 25-30 injections of 10 µL each, with a 180-second spacing between injections).[10]

-

-

Data Acquisition and Analysis:

-

Perform a control titration by injecting the C14-HSL solution into the buffer-filled sample cell to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine Kd, n, and ΔH.[10][11]

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA (or gel shift assay) is used to demonstrate the direct binding of the activated C14-HSL-receptor complex to a specific DNA promoter sequence.[12][13]

Objective: To visualize the formation of a complex between the C14-HSL-activated receptor and a DNA probe containing a lux box.

Methodology:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the target promoter region (~30-50 bp) containing the lux box.

-

Label one oligonucleotide at the 5' end with a non-radioactive tag (e.g., a fluorescent IRDye) or a radioactive tag (e.g., ³²P).[12][14][15]

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe. Purify the probe using gel electrophoresis or column chromatography.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in a final volume of 20 µL:

-

5x Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM MgCl₂, 2.5 mM EDTA, 2.5 mM DTT, 25% glycerol).[15]

-

Purified LuxR-type receptor protein (concentration range: 10 nM to 1 µM).

-

C14-HSL (at a concentration sufficient to saturate the receptor, e.g., 10-50 µM).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Labeled DNA probe (~0.1-1.0 nM).

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow complex formation.

-

-

Electrophoresis and Detection:

-

Load the samples onto a native (non-denaturing) polyacrylamide gel (e.g., 5% TBE gel).[15]

-

Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.

-

Visualize the bands. For fluorescent probes, scan the gel directly using an infrared imager.[12] For radioactive probes, expose the gel to a phosphor screen or X-ray film.[14] A "shifted" band, which migrates slower than the free probe, indicates the formation of the DNA-protein complex.

-

Reporter Gene Assay for In Vivo Activity

Reporter gene assays measure the transcriptional output of a specific promoter in response to the C14-HSL signal within a living bacterial cell.

Objective: To quantify the ability of C14-HSL to activate gene expression from a target promoter.

Methodology:

-

Construction of the Reporter Strain:

-

Create a plasmid construct where the promoter region of a C14-HSL target gene is fused upstream of a reporter gene, such as lacZ (encoding β-galactosidase) or luc (encoding luciferase).

-

Transform this reporter plasmid into a suitable bacterial host strain. The host strain should ideally lack the ability to produce its own AHLs to avoid background signal.

-

-

Assay Procedure:

-

Grow the reporter strain in a suitable liquid medium to early or mid-logarithmic phase.

-

Aliquot the culture into a multi-well plate.

-

Add C14-HSL to the wells at a range of concentrations (e.g., from 0 nM to 100 µM) to generate a dose-response curve. Include a solvent control (e.g., DMSO or methanol).

-

Incubate the plate for a period sufficient for reporter gene expression (e.g., 4-6 hours).

-

-

Quantification of Reporter Activity:

-

For Luciferase: Add a lysis buffer followed by the luciferase assay reagent, which contains luciferin (B1168401) and ATP.[16][17] Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of luciferase expressed.

-

For β-galactosidase: Lyse the cells and add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure the absorbance of the resulting yellow product (o-nitrophenol) at 420 nm.

-

-

Data Analysis:

-

Normalize the reporter activity to cell density (e.g., OD₆₀₀).

-

Plot the normalized reporter activity against the concentration of C14-HSL. This allows for the determination of parameters like the EC₅₀ (the concentration of C14-HSL that produces 50% of the maximal response).

-

Signaling Pathways and Visualization

Visual diagrams are essential for understanding the complex relationships in C14-HSL-mediated gene regulation and the workflows used to study them.

Caption: Core signaling pathway of C14-HSL in bacterial gene regulation.

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Caption: Logical relationship in a C14-HSL luciferase reporter gene assay.

Implications for Drug Development

The central role of C14-HSL and other AHLs in controlling virulence and biofilm formation makes the quorum sensing system an attractive target for novel antimicrobial therapies.[3][18] Unlike traditional antibiotics that aim to kill bacteria, anti-quorum sensing agents, or "quorum quenchers," aim to disrupt bacterial communication. This strategy is thought to impose less selective pressure for the development of resistance.[3]

Key drug development strategies targeting the C14-HSL pathway include:

-

Competitive Inhibition: Designing small molecules that are structural analogs of C14-HSL. These molecules can bind to the LuxR-type receptor's ligand-binding pocket but fail to induce the necessary conformational change for activation.[8] This competitively inhibits the binding of the native C14-HSL, effectively shutting down the signaling pathway.

-

Inhibition of AHL Synthesis: Developing inhibitors that target the LuxI-type synthase enzyme responsible for producing C14-HSL.[18] By preventing the synthesis of the signal molecule, the activation of the entire QS cascade can be blocked.

-

Signal Degradation: Utilizing enzymes, such as acylases or lactonases, that can degrade C14-HSL in the extracellular environment, preventing it from reaching the threshold concentration required for QS activation.

Understanding the precise mechanism of C14-HSL binding and receptor activation is critical for the rational design of potent and specific inhibitors for therapeutic use.

Conclusion

The mechanism of action of C14-HSL in bacterial gene regulation is a well-defined process centered on its interaction with LuxR-type transcriptional activators. The binding of C14-HSL stabilizes its cognate receptor, promoting dimerization and subsequent binding to specific DNA promoter elements to activate gene transcription. This system is a key regulator of collective behaviors in various Gram-negative bacteria. The detailed quantitative analysis and experimental methodologies outlined in this guide provide a framework for researchers to further investigate this pathway and for drug development professionals to design novel anti-virulence strategies that target bacterial communication.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LIPID MAPS [lipidmaps.org]

- 7. caymanchem.com [caymanchem.com]

- 8. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A "release" protocol for isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. licorbio.com [licorbio.com]

- 13. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 14. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases - PMC [pmc.ncbi.nlm.nih.gov]

N-tetradecanoyl-L-Homoserine Lactone: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key signaling molecule in bacterial communication, playing a critical role in the process of quorum sensing. This document provides a comprehensive overview of its structure, chemical properties, biological function, and relevant experimental protocols.

Molecular Structure and Chemical Properties

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. Its structure consists of a homoserine lactone ring N-acylated with a 14-carbon acyl chain (tetradecanoyl group).

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S)-3-(tetradecanoylamino)oxolan-2-one | |

| Synonyms | C14-HSL, N-Myristoyl-L-homoserine lactone | [1] |

| Molecular Formula | C₁₈H₃₃NO₃ | [1][2] |

| Molecular Weight | 311.46 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Predicted: 85-95 °C | |

| Boiling Point | Predicted: 506.5 ± 39.0 °C | [5] |

| Solubility | DMF: ~30 mg/mL, DMSO: ~30 mg/mL, PBS (pH 7.2): ~10 mg/mL | [1] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[1] The lactone ring is susceptible to hydrolysis under alkaline conditions.[6] | |

| CAS Number | 202284-87-5 | [1] |

Biological Role: Quorum Sensing in Gram-Negative Bacteria

This compound is a signaling molecule, or autoinducer, primarily utilized by Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[7] This communication system allows bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and motility.[3][8]

In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the quorum-sensing circuitry involves multiple AHLs. The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to the transcriptional regulator LasR.[7][9] This complex then activates the expression of various virulence genes. The Las system also influences the Rhl system, where the RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL) that binds to the RhlR regulator.[7] While C14-HSL is not the primary autoinducer in the canonical P. aeruginosa Las/Rhl system, other related bacteria utilize long-chain AHLs like C14-HSL for their quorum sensing networks.

The general mechanism involves the passive diffusion of C14-HSL across the bacterial cell membrane. As the bacterial population density increases, the concentration of C14-HSL in the local environment rises. Once a threshold concentration is reached, C14-HSL binds to its cognate intracellular receptor protein, typically a transcriptional regulator of the LuxR family. This binding event often induces a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to a coordinated change in the population's phenotype.

Experimental Protocols

Synthesis of this compound

The synthesis of N-acyl homoserine lactones can be achieved through various methods. A common approach involves the acylation of L-homoserine lactone. The following is a representative protocol adapted from generalized procedures for AHL synthesis.[10][11]

Materials:

-

L-homoserine lactone hydrobromide

-

Tetradecanoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-homoserine lactone hydrobromide and anhydrous DCM.

-

Basification: Cool the suspension in an ice bath (0 °C) and add triethylamine or pyridine dropwise with stirring. Stir for approximately 30 minutes to an hour to generate the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of tetradecanoyl chloride in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Assay: Chromobacterium violaceum Bioassay

The biological activity of C14-HSL can be determined using a variety of biosensor strains. A common and visually intuitive method employs the bacterium Chromobacterium violaceum. The wild-type strain produces the purple pigment violacein (B1683560) in response to its own AHL. A mutant strain, such as CV026, is unable to produce its own AHL but will produce violacein in the presence of exogenous short-to-medium chain AHLs. While CV026 is most sensitive to shorter chain AHLs, it can be used to demonstrate the principle of AHL-induced gene expression.[12][13]

Materials:

-

Chromobacterium violaceum CV026 biosensor strain

-

Luria-Bertani (LB) agar (B569324) plates and broth

-

Stock solution of this compound in a suitable solvent (e.g., DMSO or ethyl acetate)

-

Sterile paper discs or sterile swabs

Procedure:

-

Prepare Lawn of Biosensor: Prepare a molten LB agar overlay (e.g., 0.7% agar) and inoculate it with an overnight culture of C. violaceum CV026. Pour the inoculated overlay onto a base LB agar plate and allow it to solidify.

-

Apply Test Compound:

-

Disc Diffusion Method: Aseptically place a sterile paper disc onto the center of the agar surface. Apply a known amount of the C14-HSL stock solution to the disc and allow the solvent to evaporate.

-

Cross-Streak Method: Streak the strain to be tested for AHL production in a line on the agar plate. Then, streak the CV026 biosensor strain perpendicular to the first streak, ensuring the streaks do not touch.

-

-

Incubation: Incubate the plate at a suitable temperature for C. violaceum (e.g., 28-30 °C) for 24-48 hours.

-

Observation: A positive result is indicated by the production of the purple pigment violacein in the biosensor strain around the paper disc or in the area of the streak closest to the AHL-producing strain. The diameter of the purple zone in the disc diffusion assay can be used for semi-quantitative analysis.

-

Quantitative Analysis: For a more quantitative measure, a liquid culture assay can be performed where the biosensor is grown in the presence of varying concentrations of C14-HSL, and the violacein is then extracted and quantified spectrophotometrically.[14]

Conclusion

This compound is a vital signaling molecule in the study of bacterial quorum sensing. Its well-defined structure and role in regulating gene expression make it a valuable tool for researchers investigating bacterial communication, pathogenesis, and the development of novel anti-virulence therapies. The protocols outlined in this guide provide a foundation for the synthesis and biological characterization of this and other related N-acyl homoserine lactones.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Tetradecanoyl-DL-homoserine lactone [webbook.nist.gov]

- 3. moleculardepot.com [moleculardepot.com]

- 4. N-Dodecanoyl- L -homoserine lactone = 96 HPLC 137173-46-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [cogershop.com]

- 9. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 12. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Signal: A Technical Guide to N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) Producers in Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a key signaling molecule in quorum sensing (QS), a cell-to-cell communication system employed by a diverse range of Gram-negative bacteria. This long-chain acyl-homoserine lactone (AHL) plays a pivotal role in regulating a variety of physiological processes, including biofilm formation, virulence factor production, and symbiotic relationships. Understanding the natural producers of C14-HSL and the intricacies of its synthesis and signaling is crucial for the development of novel antimicrobial strategies and for harnessing the potential of microbial communities in various biotechnological applications. This in-depth technical guide provides a comprehensive overview of the known microbial producers of C14-HSL, detailed experimental protocols for its detection and quantification, and a visualization of the associated signaling pathways.

Microbial Producers of this compound

Several bacterial species have been identified as natural producers of C14-HSL. These microorganisms are found in a wide array of environments, from soil and aquatic ecosystems to host-associated microbiomes. The production of C14-HSL is often associated with specific quorum sensing systems that regulate gene expression in a cell-density-dependent manner.

Key Identified Producers:

-

Acidithiobacillus ferrooxidans : This acidophilic chemolithoautotroph, crucial in biomining operations, utilizes a LuxI/R-type quorum-sensing system, designated AfeI/AfeR, to produce a range of AHLs, including C14-HSL. The production of these signaling molecules is linked to biofilm formation on mineral surfaces, which enhances the bioleaching process.

-

Vibrio species : Various members of the Vibrio genus, commonly found in marine environments, are known to produce C14-HSL. For instance, it has been detected in species such as Vibrio alginolyticus and Vibrio tasmaniensis. In these bacteria, C14-HSL is involved in regulating processes like biofilm formation and pathogenesis.[1]

-

Rhizobium leguminosarum : This nitrogen-fixing bacterium, which forms symbiotic relationships with leguminous plants, produces a derivative of C14-HSL, N-(3-hydroxy-7-cis-tetradecanoyl)-L-homoserine lactone (3OH,C14:1-HSL).[2][3] This signaling molecule is part of a complex regulatory network involving the CinI/CinR quorum sensing system, which influences plasmid transfer and other symbiotic functions.[2]

-

Pseudomonas species : While not always the primary AHL produced, C14-HSL and its derivatives have been detected in some Pseudomonas species. For instance, Pseudomonas aeruginosa is known to produce a complex mixture of AHLs, and while 3-oxo-C12-HSL and C4-HSL are the most well-studied, longer-chain AHLs can also be present.[4]

-

Gut Microbiota : Studies on the gut microbiome of mice have revealed the presence of C14-HSL, indicating that commensal bacteria within the mammalian gut are also capable of producing this signaling molecule. This opens up avenues for research into the role of C14-HSL in host-microbe interactions and gut health.

Quantitative Data on C14-HSL Production

The concentration of C14-HSL produced by bacteria can vary significantly depending on the species, growth conditions, and the stage of growth. The following table summarizes available quantitative data on C14-HSL and its derivatives from the literature.

| Microbial Species | Quorum Sensing System | C14-HSL Derivative | Concentration Range | Reference |

| Rhizobium leguminosarum | CinI/R | N-(3-hydroxy-7-cis-tetradecanoyl)-L-homoserine lactone (3OH,C14:1-HSL) | 300 - 600 nM | [1] |

| Acidithiobacillus ferrooxidans | AfeI/R | This compound (C14-HSL) | 18.75% of total AHLs (chalcopyrite substrate) | [5] |

Note: Quantitative data for C14-HSL is often reported as a relative percentage of the total AHLs produced or requires specialized analytical techniques for absolute quantification. The values presented here are based on available literature and may vary based on experimental conditions.

Signaling Pathways Involving C14-HSL

The synthesis and perception of C14-HSL are primarily governed by LuxI/R-type quorum sensing systems. These systems consist of a LuxI-family synthase that produces the AHL signal and a LuxR-family transcriptional regulator that binds the AHL and modulates gene expression.

The LuxI/R Quorum Sensing Circuit

The canonical LuxI/R circuit is a positive feedback loop. The LuxI synthase produces a basal level of AHLs. As the bacterial population density increases, the concentration of AHLs in the environment surpasses a threshold, leading to their binding with the LuxR receptor. The LuxR-AHL complex then acts as a transcriptional activator, typically upregulating the expression of the luxI gene (autoinduction) and other target genes responsible for group behaviors.

Caption: General LuxI/R Signaling Pathway.

The CinI/R Regulatory Cascade in Rhizobium leguminosarum

In Rhizobium leguminosarum, the CinI/R system is at the top of a regulatory hierarchy that controls other quorum-sensing loci. CinI produces 3OH,C14:1-HSL, which activates the transcriptional regulator CinR. The active CinR-AHL complex then influences the expression of other AHL synthases and regulators, creating a complex signaling network.

References

- 1. Concentration of 3OHC14-HSL (3OHC14-homo-seri - Bacteria Rhizobium leguminosar - BNID 112011 [bionumbers.hms.harvard.edu]

- 2. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple N-acyl homoserine lactone signals of Rhizobium leguminosarum are synthesized in a distinct temporal pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate mass analysis of N-acyl-homoserine-lactones and cognate lactone-opened compounds in bacterial isolates of Pseudomonas aeruginosa PAO1 by LC-ESI-LTQ-FTICR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Quorum-Sensing-Dependent Control of Rhizosphere-Expressed (rhi) Genes in Rhizobium leguminosarum bv. viciae - PMC [pmc.ncbi.nlm.nih.gov]

The Function of N-Tetradecanoyl-L-homoserine Lactone (C14-HSL) in Interspecies Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. Among these, the long-chain AHL, N-tetradecanoyl-L-homoserine lactone (C14-HSL), and its derivative 3-oxo-C14-HSL, have emerged as significant players in interspecies and even inter-kingdom communication. This technical guide provides an in-depth overview of the function of C14-HSL, detailing its role in bacterial, plant, and animal interactions. It includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of the known signaling pathways to serve as a comprehensive resource for researchers in microbiology, plant science, and immunology, as well as professionals in drug development.

Introduction to C14-HSL and Quorum Sensing

Quorum sensing (QS) is a fundamental mechanism by which bacteria regulate collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance[1]. This process relies on the production, release, and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers[1]. The specificity of this communication is determined by the length and modification of the acyl side chain of the AHL molecule.

C14-HSL is a long-chain AHL that has been identified as a key signaling molecule in various bacterial species[2][3]. Its extended acyl chain imparts distinct physicochemical properties that influence its diffusion and interaction with receptors, enabling it to mediate complex communication within and between species, and even across kingdoms.

Interspecies Communication in Bacteria Mediated by C14-HSL

Within microbial communities, C14-HSL can act as both an intraspecies and interspecies signal, influencing the behavior of bacteria that do not produce it themselves. This cross-talk is a critical factor in shaping the structure and function of polymicrobial communities.

Bacterial Producers and Responders

A variety of Gram-negative bacteria have been identified as producers of C14-HSL and its 3-oxo derivative. This production is typically catalyzed by a LuxI-family synthase. The cognate receptor for C14-HSL is a LuxR-type transcriptional regulator.

Table 1: Examples of Bacterial Species Producing C14-HSL

| Bacterial Species | C14-HSL Variant(s) Produced | LuxI/LuxR Homologs (if known) | Reference(s) |

| Pseudomonas aeruginosa | 3-oxo-C14-HSL | LasI/LasR | [4] |

| Acidithiobacillus ferrooxidans | C14-HSL, 3-oxo-C14-HSL | AfeI/AfeR | [2][5][6] |

| Vibrio fischeri | C14-HSL | [4] | |

| Streptomyces lividans | Oxo-C14:1-HSL | [7] |

C14-HSL Signaling Pathway in Bacteria

The canonical C14-HSL signaling pathway in Gram-negative bacteria involves the LuxI/R quorum-sensing system.

Quantitative Effects on Bacterial Phenotypes

The perception of C14-HSL by responding bacteria can lead to significant changes in their behavior, most notably in biofilm formation and virulence.

Table 2: Quantitative Effects of C14-HSL on Bacterial Phenotypes

| Responding Species | C14-HSL Concentration | Observed Effect | Quantitative Change | Reference(s) |

| Acidithiobacillus ferrooxidans | 0.5 µM | Increased chalcopyrite bioleaching rate | 1.15 times increase in initial 12 days | [2][5] |

| Acidithiobacillus ferrooxidans | 0.5 µM | Increased adsorbed cell concentration | 10.1 x 10⁸ cells/g vs. 8 x 10⁸ cells/g in control | [2] |

| Acidithiobacillus ferrooxidans | 0.5 µM | Increased polysaccharide content in EPS | 45.03% higher than control | [2] |

| Acidithiobacillus ferrooxidans | 0.5 µM | Increased protein content in EPS | 42.55% higher than control | [2] |

Inter-kingdom Communication: C14-HSL and Plants

Plants have evolved mechanisms to perceive bacterial signals, including AHLs. Long-chain AHLs like 3-oxo-C14-HSL are often interpreted by plants as a signal of potential pathogenic threat, leading to the activation of defense responses.

Plant Perception and Signaling Cascade

The perception of 3-oxo-C14-HSL in the model plant Arabidopsis thaliana is a complex process that involves the AHL-Priming Protein 1 (ALI1) and activation of downstream signaling pathways.

Quantitative Effects on Plant Defense

Treatment of plants with 3-oxo-C14-HSL can lead to a "primed" state, resulting in a more robust defense response upon pathogen attack.

Table 3: Quantitative Effects of 3-oxo-C14-HSL on Arabidopsis thaliana Gene Expression

| Gene | Treatment | Fold Change (vs. control) | Reference(s) |

| WRKY22 | 6 µM 3-oxo-C14-HSL + flg22 (2h) | ~2-fold higher than flg22 alone | [8] |

| WRKY29 | 6 µM 3-oxo-C14-HSL + flg22 (2h) | ~2-fold higher than flg22 alone | [8] |

| GST6 | 6 µM 3-oxo-C14-HSL + flg22 (2h) | ~1.5-fold higher than flg22 alone | [8] |

| ATGALK2/ALI1 | 6 µM 3-oxo-C14-HSL + flg22 (2h) | ~2-fold increase (no significant difference from flg22 alone) | [8] |

Inter-kingdom Communication: C14-HSL and Animal Cells

Emerging research indicates that long-chain AHLs can also modulate the function of mammalian cells, particularly those of the immune system. This has significant implications for understanding host-pathogen interactions and for the development of novel immunomodulatory drugs.

Interaction with Human Immune Cells

While a specific receptor for C14-HSL on human immune cells has not yet been definitively identified, studies on similar long-chain AHLs suggest that they can trigger signaling cascades in macrophages, leading to altered cytokine production and phagocytic activity. Toll-like receptors (TLRs) have been implicated as potential, though perhaps indirect, sensors of these bacterial molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of C14-HSL.

Extraction and Quantification of C14-HSL from Bacterial Cultures

Objective: To extract and quantify C14-HSL from bacterial culture supernatants using liquid-liquid extraction and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC-MS system with a C18 column

-

C14-HSL standard

-

Methanol (B129727) (HPLC grade)

-

Formic acid

Procedure:

-

Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Transfer the supernatant to a separating funnel.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

-

Pool the organic (top) layers and dry over anhydrous sodium sulfate.

-

Filter the dried organic phase and evaporate to dryness using a rotary evaporator at 30°C.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL).

-

Analyze the sample by HPLC-MS.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient from, for example, 40% B to 100% B over 20 minutes.

-

Detection: Monitor for the specific m/z of C14-HSL ([M+H]⁺ ≈ 312.2).

-

-

Quantify the C14-HSL concentration by comparing the peak area to a standard curve generated with known concentrations of the C14-HSL standard.

Crystal Violet Biofilm Assay

Objective: To quantify the effect of C14-HSL on bacterial biofilm formation.

Materials:

-

Bacterial culture

-

96-well flat-bottom microtiter plate

-

Appropriate growth medium

-

C14-HSL stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Microplate reader

Procedure:

-

Grow an overnight culture of the desired bacterial strain.

-

Dilute the overnight culture 1:100 in fresh growth medium.

-

In the wells of the 96-well plate, add 180 µL of the diluted bacterial culture.

-

Add 20 µL of C14-HSL solution to achieve the desired final concentrations (include a solvent control).

-

Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Air dry the plate for 15-20 minutes.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570-595 nm using a microplate reader.

Analysis of Plant Defense Gene Expression by qRT-PCR

Objective: To quantify the expression of defense-related genes in Arabidopsis thaliana in response to 3-oxo-C14-HSL treatment.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 10-14 days old)

-

Liquid or solid ½ Murashige and Skoog (MS) medium

-

3-oxo-C14-HSL stock solution (dissolved in acetone)

-

Pathogen-associated molecular pattern (PAMP) elicitor (e.g., flg22)

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., PR1, WRKY29, and a housekeeping gene like UBQ10)

-

qPCR instrument

Procedure:

-

Grow Arabidopsis seedlings under sterile conditions.